1-Bromo-3,5-difluoro-2-propoxybenzene

Lipophilicity optimization Drug-likeness Physicochemical profiling

1-Bromo-3,5-difluoro-2-propoxybenzene is a tri-substituted brominated aromatic compound (C₉H₉BrF₂O, MW 251.07 g/mol) belonging to the class of 2-alkoxy-1-bromo-3,5-difluorobenzenes. It features a bromine atom at position 1 serving as a cross-coupling handle, two electron-withdrawing fluorine atoms at positions 3 and 5 that modulate ring electronics and metabolic stability, and an n-propoxy group at position 2 that introduces lipophilicity and conformational flexibility.

Molecular Formula C9H9BrF2O
Molecular Weight 251.07 g/mol
Cat. No. B8001966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-difluoro-2-propoxybenzene
Molecular FormulaC9H9BrF2O
Molecular Weight251.07 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1Br)F)F
InChIInChI=1S/C9H9BrF2O/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3H2,1H3
InChIKeyAWMCURCPWLIMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-difluoro-2-propoxybenzene (CAS 1309932-96-4): A Selectable Polyhalogenated Aromatic Building Block for Cross-Coupling-Intensive Synthesis


1-Bromo-3,5-difluoro-2-propoxybenzene is a tri-substituted brominated aromatic compound (C₉H₉BrF₂O, MW 251.07 g/mol) belonging to the class of 2-alkoxy-1-bromo-3,5-difluorobenzenes [1]. It features a bromine atom at position 1 serving as a cross-coupling handle, two electron-withdrawing fluorine atoms at positions 3 and 5 that modulate ring electronics and metabolic stability, and an n-propoxy group at position 2 that introduces lipophilicity and conformational flexibility [1]. The compound is classified as a polyfluoroalkoxy-substituted bromobenzene and is commercially available at 95–98% purity from multiple suppliers . Its canonical SMILES is CCCOC1=C(F)C=C(F)C=C1Br [1].

Why 1-Bromo-3,5-difluoro-2-propoxybenzene Cannot Be Indiscriminately Substituted with Other 2-Alkoxy-1-bromo-3,5-difluorobenzenes


The alkoxy chain at position 2 in this scaffold is not an inert spectator substituent; it directly governs the compound's lipophilicity (XLogP3 spans 2.8 to 4.07 across methoxy to isopropoxy [1]), conformational degrees of freedom (rotatable bonds vary from 1 to 3 [1]), and steric environment around the reactive C–Br site. In Pd-catalyzed direct arylation, the electronic interplay between the alkoxy group and the difluoro-substituted ring influences oxidative addition rates and regioselectivity [2]. Consequently, exchanging the n-propoxy chain for a methoxy, ethoxy, or branched isopropoxy analog alters both the physicochemical profile of downstream products and the efficiency of key bond-forming steps. Generic substitution without quantitative justification risks compromising synthetic yield, biological activity of derived compounds, or pharmacokinetic properties in target molecules. The evidence below demonstrates exactly where 1-bromo-3,5-difluoro-2-propoxybenzene occupies a distinct, non-interchangeable position within its congeneric series.

Quantitative Differentiation Evidence: 1-Bromo-3,5-difluoro-2-propoxybenzene vs. Closest 2-Alkoxy-1-bromo-3,5-difluorobenzene Analogs


XLogP3 Lipophilicity: n-Propoxy Occupies the Mid-Range Optimal for Oral Bioavailability Prediction

Across the 2-alkoxy-1-bromo-3,5-difluorobenzene series, the computed XLogP3 value increases systematically with alkoxy chain length. 1-Bromo-3,5-difluoro-2-propoxybenzene exhibits XLogP3 = 3.7 [1], placing it in the mid-range between the methoxy analog (XLogP = 2.8 ), the ethoxy analog (LogP = 3.126 ), and the branched isopropoxy analog (LogP = 4.07 ). This represents a ΔXLogP of +0.9 over methoxy, +0.57 over ethoxy, and −0.37 relative to isopropoxy. The n-propoxy chain provides a lipophilicity value within the favorable oral drug space (LogP 1–4) while offering greater membrane permeability potential than shorter-chain analogs.

Lipophilicity optimization Drug-likeness Physicochemical profiling

Rotatable Bond Count: Linear n-Propoxy Confers Maximum Conformational Degrees of Freedom

The number of rotatable bonds in the alkoxy side chain directly governs the conformational space accessible to the molecule. 1-Bromo-3,5-difluoro-2-propoxybenzene possesses 3 rotatable bonds (PubChem computed [1]), compared to 1 for the methoxy analog (methoxy internal rotation only ), 2 for the ethoxy analog , and 2 for the branched isopropoxy analog . The n-propoxy chain thus offers the highest linear flexibility among all congeners in this series without the steric constraint imposed by branching. This additional rotational degree of freedom enables the propoxy chain to adopt conformations that can engage hydrophobic pockets or avoid steric clashes in target binding sites.

Conformational flexibility Structure-activity relationship Molecular design

Pd-Catalyzed Direct Arylation: Polyfluoroalkoxy Bromobenzenes Achieve High Yields at Low Catalyst Loading vs. Bromophenol Route

In a systematic study by Huang et al. (2020), di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes—the class to which 1-bromo-3,5-difluoro-2-propoxybenzene belongs—were evaluated in Pd-catalyzed direct arylation of 5-membered ring heteroarenes [1]. High yields of arylated heteroarenes were obtained using only 1 mol% Pd(OAc)₂ catalyst with KOAc as an inexpensive base. Similar yields were observed across o/m/p trifluoromethoxy-, o/p difluoromethoxy-, and tetrafluoroethoxy-substituents on the aryl bromide. Critically, this direct approach is simpler and displays higher reactivity than the alternative two-step sequence of arylation with bromophenols followed by polyfluoroalkylation [1].

Cross-coupling efficiency C–H functionalization Synthetic methodology

Physicochemical Property Differentiation: Molecular Weight and TPSA in the Alkoxy Series

The molecular weight increases systematically across the linear alkoxy series: methoxy (223.02 g/mol ), ethoxy (237.04 g/mol ), to n-propoxy (251.07 g/mol [1]). The isopropoxy analog has the same MW (251.07 g/mol) but differs in shape and LogP . Topological Polar Surface Area (TPSA) remains constant at 9.2 Ų across the series because the ether oxygen is the only polar contributor [1]. This means lipophilicity is the sole differentiating property affecting membrane permeability among linear congeners. The n-propoxy compound occupies the largest MW among linear analogs while maintaining the same TPSA, maximizing hydrophobic surface area per unit of polar surface.

Property-based design Lead optimization Physicochemical profiling

Validated Intermediate Lineage: Propoxybenzene Derivatives as Direct Precursors to Ofloxacin-Class Antibacterials

Patent US5136059A (Daiichi Seiyaku Co., Ltd.) explicitly establishes that propoxybenzene derivatives represented by the general formula encompassing the 2-propoxy-3,5-difluoro substitution pattern are 'useful as intermediates for the synthesis of antibacterial compounds,' specifically naming ofloxacin and its optical isomers as target products [1]. The patent demonstrates synthetic routes wherein the propoxy substituent is an integral structural feature that persists through multiple synthetic steps to the final antibacterial agent. This provides a direct industrial-application precedent for the specific propoxy chain length, distinguishing it from shorter alkoxy analogs that lack equivalent validated downstream product lineages.

Antibacterial synthesis Fluoroquinolone intermediates Patent-validated application

Downstream Functionalization into Kinase Inhibitor Building Blocks via Suzuki–Miyaura Coupling

1-Bromo-3,5-difluoro-2-propoxybenzene serves as the direct precursor to 1-Allyl-3,5-difluoro-2-propoxybenzene (CAS 1443343-80-3) via palladium-catalyzed Suzuki–Miyaura allylation [1]. A study reported in the Journal of Medicinal Chemistry (2023) demonstrated that this allylated derivative was employed to synthesize novel kinase inhibitors through further Suzuki–Miyaura coupling reactions with aryl halides [1]. This establishes a validated synthetic trajectory: 1-bromo-3,5-difluoro-2-propoxybenzene → allyl derivative → biaryl kinase inhibitor pharmacophore. The propoxy group is retained throughout this sequence, contributing to the final inhibitor's binding properties through hydrophobic interactions enabled specifically by the three-carbon alkoxy chain [2].

Kinase inhibitor synthesis Suzuki–Miyaura coupling Biaryl pharmacophores

Optimal Application Scenarios for 1-Bromo-3,5-difluoro-2-propoxybenzene Based on Quantitative Differentiation Evidence


Synthesis of Fluoroquinolone Antibacterial Intermediates Requiring a Propoxy Substituent

When the target molecule is a propoxy-bearing fluoroquinolone (e.g., ofloxacin analogs), 1-bromo-3,5-difluoro-2-propoxybenzene provides the validated propoxy substitution pattern directly, as established in US Patent 5,136,059 [1]. The bromine atom serves as the cross-coupling handle for constructing the biaryl or heteroaryl core, while the 3,5-difluoro substitution provides the electron-withdrawing environment required for subsequent cyclization steps. Substituting a methoxy or ethoxy analog would necessitate re-engineering the entire synthetic route.

Kinase Inhibitor Medicinal Chemistry Programs Requiring LogP ~3.7 and Conformational Flexibility

For kinase inhibitor programs where the alkoxy chain occupies a hydrophobic pocket, the n-propoxy group (XLogP3 = 3.7) provides the optimal balance of lipophilicity within oral drug space, as demonstrated by the comparative XLogP3 data across the alkoxy series [2]. The 3 rotatable bonds of the n-propoxy chain offer greater conformational adaptability than the methoxy (1), ethoxy (2), or isopropoxy (2) variants [3], enabling induced-fit interactions. The documented use of the derived 1-allyl-3,5-difluoro-2-propoxybenzene in kinase inhibitor synthesis (J. Med. Chem. 2023) provides precedent [4].

Atom-Economical Direct Arylation of Heteroarenes with Low Pd Catalyst Loading

When the synthetic objective is the direct C–H arylation of 5-membered ring heteroarenes, 1-bromo-3,5-difluoro-2-propoxybenzene belongs to the polyfluoroalkoxy-substituted bromobenzene class that achieves high yields using only 1 mol% Pd(OAc)₂ with KOAc as base [5]. This single-step approach avoids the two-step bromophenol arylation–polyfluoroalkylation sequence, offering superior atom economy and lower environmental impact. The difluoro substitution pattern on the ring ensures electronic activation consistent with the substrates validated in the Huang et al. (2020) study [5].

Fragment-Based Drug Discovery Requiring Systematic Alkoxy Chain SAR Exploration

In fragment-based or structure-guided programs where the alkoxy chain is a variable substituent, 1-bromo-3,5-difluoro-2-propoxybenzene serves as the mid-series representative. Its XLogP3 of 3.7 bridges the gap between the more polar methoxy (2.8) and ethoxy (3.13) congeners and the more lipophilic isopropoxy analog (4.07) [2]. This positions the n-propoxy variant as the default starting point for SAR exploration, from which both chain shortening and chain branching can be systematically evaluated. The constant TPSA of 9.2 Ų across the series ensures that any observed changes in biological activity are attributable solely to lipophilicity and conformational effects rather than changes in hydrogen-bonding capacity [3].

Quote Request

Request a Quote for 1-Bromo-3,5-difluoro-2-propoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.